
Nicardipine
Overview
Description
Nicardipine is a second-generation dihydropyridine (DHP) calcium channel antagonist (CCB) approved for treating hypertension, angina, and cerebrovascular disorders. It selectively inhibits L-type calcium channels in vascular smooth muscle, causing arterial vasodilation without significant negative inotropic or chronotropic effects . Its intravenous (IV) formulation has a rapid onset (1–2 minutes) and short half-life (40–60 minutes), making it ideal for acute hypertension management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicardipine is synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with methyl acetoacetate to form a dihydropyridine intermediate. This intermediate undergoes further reactions, including esterification and amination, to yield this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The final product is purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of this compound can occur at the nitro group, converting it to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Nicardipine is a calcium channel blocker used in various clinical settings. Some applications include the treatment of hypertension, vasospasm following subarachnoid hemorrhage, and neuroinflammatory responses .
Scientific Research Applications
- Cerebral Vasospasm: this compound prolonged-release implants (NPRIs) have been used since October 1999 to prevent vasospasm in patients with subarachnoid hemorrhage . NPRIs are applied to patients with thick clots to reduce the incidence of cerebral vasospasm .
- Neuroinflammation: this compound can inhibit microglia-related neuroinflammatory responses . It has been shown to inhibit microglial cell migration, the release of nitric oxide, and the expression of iNOS and COX-2 . this compound also inhibits microglial activation by peptidoglycan and reduces intracellular IL-6 and TNF-α expression in the brains of mice .
- Hypertension: Intravenous this compound is effective and safe for controlling blood pressure in patients with severe hypertension . It helps achieve therapeutic goals for diastolic and systolic blood pressure . this compound is also effective in patients with end-organ damage, such as left ventricular hypertrophy, retinopathy, and renal insufficiency .
- Interaction with NSAIDs: The effectiveness of antihypertensive drugs like this compound can be affected by the co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Essential Hypertension: this compound is used to treat essential hypertension in both diabetic and non-diabetic patients .
- Angina: this compound has shown statistically significant improvement in exercise tolerance and time to onset of angina, as well as clinical improvement in patients .
Mechanism of Action
Nicardipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased myocardial oxygen demand. The primary molecular targets are the L-type calcium channels, and the pathways involved include the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
Nicardipine vs. Nifedipine
- Potency and Selectivity : this compound is 3.6-fold more potent than nifedipine in displacing [³H]-nitrendipine from myocardial membranes (K₁ = 2.19 ± 0.24 nM vs. 7.90 ± 2.42 nM) . It demonstrates twice the vascular selectivity over cardiac tissue compared to nifedipine, minimizing myocardial depression .
- Clinical Efficacy : In hypertension, this compound reduces systemic vascular resistance (SVR) and increases cardiac index (CI) without altering heart rate (HR), whereas nifedipine often causes reflex tachycardia . A randomized trial showed this compound had fewer side effects (e.g., flushing, headache) than nifedipine in angina patients .
- Safety : Nifedipine’s rapid vasodilation can precipitate hypotension and sympathetic activation; this compound’s slower onset and vascular selectivity reduce these risks .
This compound vs. Nitrendipine
- Structural and Pharmacokinetic Differences : Both are DHPs, but nitrendipine has a nitro group at the 3-position of the phenyl ring, altering binding affinity . Nitrendipine’s oral bioavailability is lower due to extensive first-pass metabolism, whereas IV this compound bypasses this limitation .
- Hemodynamic Effects: Nitrendipine combined with hydrochlorothiazide (HCTZ) shows additive antihypertensive effects, similar to this compound monotherapy . However, this compound’s IV formulation offers rapid titration in acute settings, a niche nitrendipine lacks .
This compound vs. Bepridil
- Mechanism: Bepridil, a non-DHP CCB, blocks calcium and sodium channels, prolonging myocardial refractoriness. Unlike this compound, it affects sinoatrial/atrioventricular nodes, increasing arrhythmia risk (e.g., torsades de pointes) .
This compound vs. Elgodipine
- Vasodilation vs. Cardiac Effects : Both induce coronary vasodilation, but elgodipine causes dose-related bradycardia (-21% HR reduction at 30 µg/kg vs. -8% for this compound) and greater myocardial suppression . This compound’s vascular selectivity preserves cardiac output, making it preferable in heart failure .
This compound vs. Azelnidipine
- Kinetics and Sympathetic Activation : Azelnidipine has a slower onset (peak effect at 10 minutes) and blunted sympathetic response (less RSNA increase) compared to this compound’s rapid vasodilation . This makes azelnidipine suitable for chronic hypertension with stable HR control .
This compound vs. NZ-105
- Vascular Specificity: NZ-105, a novel DHP, shows superior selectivity for basilar artery vasodilation, beneficial in cerebrovascular ischemia. However, this compound’s broader vascular effects and established clinical data make it more versatile .
Tabulated Comparison of Key Parameters
Parameter | This compound | Nifedipine | Nitrendipine | Bepridil |
---|---|---|---|---|
Vascular Selectivity | High (2× nifedipine) | Moderate | Moderate | Low |
Heart Rate Effect | Neutral | Reflex tachycardia | Neutral | Bradycardia |
IV Availability | Yes | No | No | No |
Arrhythmia Risk | Low | Low | Low | High |
Half-Life (IV) | 40–60 min | N/A | N/A | N/A |
Key Use | Acute hypertension | Chronic hypertension | Hypertension | Refractory angina |
Data compiled from
Biological Activity
Nicardipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity extends beyond cardiovascular effects, demonstrating neuroprotective properties and anti-inflammatory effects in various studies. This article explores the multifaceted biological activities of this compound, including its mechanisms of action, therapeutic applications, and significant research findings.
This compound functions by inhibiting the influx of extracellular calcium through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition leads to:
- Vasodilation : Decreased intracellular calcium levels result in relaxation of vascular smooth muscle, which lowers systemic blood pressure.
- Increased Oxygen Delivery : Dilation of coronary arteries enhances oxygen supply to myocardial tissues, beneficial in angina management.
- Reduced Afterload : By decreasing systemic vascular resistance, this compound reduces the workload on the heart.
Pharmacokinetics
- Absorption : this compound is completely absorbed after oral administration but undergoes saturable first-pass metabolism, resulting in a systemic bioavailability of approximately 35% after a 30 mg dose .
- Volume of Distribution : The volume of distribution is about 8.3 L/kg, indicating extensive tissue uptake.
- Protein Binding : this compound exhibits high protein binding (>95%), which influences its distribution and elimination .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective role of this compound in models of neurodegeneration. For instance:
-
Inhibition of Apoptosis : this compound has been shown to protect SH-SY5Y neuronal cells from rotenone-induced apoptosis by inhibiting the phosphorylation of JNK and p38 MAPK pathways, which are critical in cell death signaling .
Concentration (μM) Cell Viability (%) 0.1 61.8 ± 4.1 0.5 69.9 ± 4.5 1 80.5 ± 1.3 5 91.8 ± 1.6
Anti-Inflammatory Effects
This compound's anti-inflammatory properties have been demonstrated in various experimental models:
- Microglial Activation : In murine BV-2 microglia, this compound significantly inhibited microglial activation and migration induced by inflammatory stimuli such as LPS and IFN-γ . It also reduced the expression of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Case Studies and Research Findings
- Study on Neuroinflammation :
- Cardiovascular Benefits :
- Oxidative Stress Normalization :
Q & A
Basic Research Questions
Q. How to design a clinical trial evaluating Nicardipine’s antihypertensive efficacy while addressing common methodological pitfalls?
- Methodological Answer :
- Blinding and Measurement Protocols : Ensure blood pressure measurements are standardized across time points (e.g., pre-dose, 20-minute intervals post-dose) to minimize variability. Use automated devices to reduce observer bias .
- Sample Size Justification : Calculate sample size using power analysis (e.g., G*Power) based on expected effect sizes from prior studies (e.g., MAP reduction of 15–20 mmHg with this compound in hypertensive emergencies) .
- Ethical Compliance : Obtain IRB approval and document informed consent processes, particularly for vulnerable populations (e.g., pregnant individuals in preeclampsia trials) .
Q. What statistical methods resolve inconsistencies in this compound trial data, such as discrepancies between reported and analyzed sample sizes?
- Methodological Answer :
- Transparency in Attrition : Clearly report exclusion criteria (e.g., protocol deviations, adverse events) and use intention-to-treat (ITT) analysis to retain all randomized participants, even if data are incomplete .
- Normality Testing : Apply Shapiro-Wilk or Kolmogorov-Smirnov tests to confirm data distribution before selecting parametric vs. non-parametric tests (e.g., paired t-tests for normally distributed MAP changes) .
Q. How to validate this compound’s safety profile in preclinical studies using in vitro models?
- Methodological Answer :
- MTT Assays : Determine the maximal safe dose (e.g., 4.85 μmol/L for pancreatic cancer cells) by incubating cells with this compound for 24–72 hours and measuring viability via absorbance .
- Apoptosis Quantification : Use flow cytometry with Annexin V/PI staining to compare apoptosis rates between treatment groups (e.g., 32.27% vs. 50.5% in pemetrexed-resistant cells) .
Advanced Research Questions
Q. What methodologies assess this compound’s role in reversing chemoresistance in cancer cells, and how are conflicting data reconciled?
- Methodological Answer :
- Dose-Response Synergy : Combine this compound with chemotherapeutics (e.g., pemetrexed) and calculate combination indices (CI) using the Chou-Talalay method to distinguish additive vs. synergistic effects .
- Mechanistic Validation : Perform calcium flux assays (e.g., Fura-2 AM staining) to confirm this compound’s blockade of Ca²⁺ influx, which may reverse drug efflux mechanisms in resistant cells .
Q. How to model this compound’s release kinetics in bilayer tablets, and which parameters optimize formulation efficacy?
- Methodological Answer :
- Release Kinetics Analysis : Fit dissolution data to zero-order (constant release), Higuchi (diffusion-controlled), or Korsmeyer-Peppas models (e.g., n-value >0.89 indicates super case-II transport) .
- Formulation Optimization : Use factorial design (e.g., 3² factorial) to test variables like polymer ratios (e.g., HPMC K4M) and floating lag time for gastric retention .
Q. What experimental frameworks elucidate this compound’s off-target effects using multi-omics approaches?
- Methodological Answer :
- Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes (e.g., ABC transporters, apoptosis regulators) in this compound-treated vs. control cells .
- Proteomic Validation : Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to quantify protein expression changes, prioritizing hits with fold-changes >2 and p<0.05 .
Q. How to design mechanistic studies on this compound’s calcium channel blocking using ex vivo vascular models?
- Methodological Answer :
- Tissue Preparation : Isolate rabbit aortic rings and pre-contract with KCl (e.g., 128 mM) to depolarize membranes, then measure relaxation via force transducers .
- Pharmacological Antagonism : Co-administer this compound with Y-26763 (K⁺ channel opener) to assess hyperpolarization-dependent vs. calcium-blockade effects on histamine-induced contractions .
Q. Data Contradiction and Resolution Strategies
- Example Conflict : Discrepancies in IC₅₀ values between parental and drug-resistant cell lines (e.g., no difference vs. significant difference when combined with pemetrexed) .
- Resolution : Replicate experiments with larger sample sizes (n≥6) and use ANOVA with post-hoc Tukey tests to confirm subgroup differences.
- Example Conflict : Inconsistent pharmacokinetic parameters across formulation studies (e.g., floating vs. immediate-release tablets) .
- Resolution : Standardize dissolution media (e.g., pH 1.2 for gastric conditions) and validate bio-relevant methods (e.g., USP Apparatus II at 50 rpm) .
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023363 | |
Record name | Nicardipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.47e-03 g/L | |
Record name | Nicardipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00622 | |
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Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55985-32-5 | |
Record name | Nicardipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nicardipine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicardipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00622 | |
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Record name | Nicardipine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |
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Record name | NICARDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138 °C, 136 - 138 °C | |
Record name | Nicardipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicardipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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